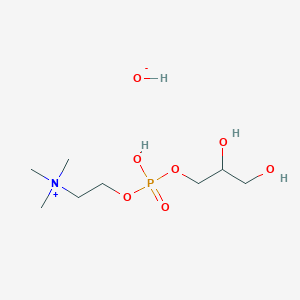
Sodium 2-(1H-imidazol-4-yl)acetate
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Imidazolessigsäurehydrochlorid erfolgt typischerweise durch Reaktion von Imidazol mit Bromessigsäure unter basischen Bedingungen. Die Reaktion verläuft über eine nukleophile Substitution, bei der der Imidazol-Stickstoff den elektrophile Kohlenstoff der Bromessigsäure angreift, wodurch Imidazolessigsäure entsteht. Das Hydrochloridsalz wird anschließend durch Reaktion der freien Säure mit Salzsäure gebildet .
Vorbereitungsmethoden
Die industrielle Produktion von 4-Imidazolessigsäurehydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt zur Aufrechterhaltung einer gleichbleibenden Qualität und Effizienz bei .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Imidazolessigsäurehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Imidazol-4-essigsäure zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre Vorläuferformen zurückverwandeln.
Substitution: Der Imidazolring kann elektrophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden elektrophile Reagenzien wie Alkylhalogenide verwendet.
Hauptprodukte
Oxidation: Imidazol-4-essigsäure.
Reduktion: Verschiedene reduzierte Formen des Imidazolrings.
Substitution: Alkylierte Imidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
4-Imidazolessigsäurehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird für seine Rolle bei der GABAergen Signalübertragung und seine Auswirkungen auf die Neurotransmission untersucht.
Medizin: Wird auf mögliche therapeutische Anwendungen bei neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Arzneimitteln und als Zwischenprodukt in der chemischen Produktion verwendet .
Wirkmechanismus
Der primäre Wirkungsmechanismus von 4-Imidazolessigsäurehydrochlorid liegt in seiner Rolle als kompetitiver Antagonist an GABAC-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt es die Wirkung von GABA, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem. Diese Hemmung kann verschiedene physiologische Prozesse modulieren, einschließlich der neuronalen Erregbarkeit und der synaptischen Übertragung .
Vergleich Mit ähnlichen Verbindungen
4-Imidazolessigsäurehydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Indol-3-essigsäure: Ein weiteres Pflanzenhormon mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Funktionen.
Imidazol-4-essigsäure: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten .
Einzigartigkeit
Die Einzigartigkeit von 4-Imidazolessigsäurehydrochlorid liegt in seiner spezifischen Wirkung auf GABAC-Rezeptoren, die es von anderen Imidazol-Derivaten und Auxinen unterscheidet. Seine Fähigkeit, die GABAerge Signalübertragung zu modulieren, macht es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung .
Eigenschaften
IUPAC Name |
sodium;2-(1H-imidazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDRCOTZMQIPOQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56368-58-2 | |
| Record name | Imidazole-4-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)




